molecular formula C3H6N2 B1206853 Imidazoline CAS No. 504-75-6

Imidazoline

货号: B1206853
CAS 编号: 504-75-6
分子量: 70.09 g/mol
InChI 键: MTNDZQHUAFNZQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazoline is a class of heterocyclic compounds formally derived from imidazoles by the reduction of one of the two double bonds. There are three known isomers: 2-imidazoline, 3-imidazoline, and 4-imidazoline. The 2- and 3-imidazolines contain an imine center, whereas the 4-imidazolines contain an alkene group . Imidazolines are notable for their presence in several drugs and their utility in various industrial applications.

化学反应分析

Types of Reactions: Imidazolines undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the atmospheric oxidation of imidazoline initiated by hydroxyl radicals can proceed via OH-addition and H-abstraction pathways .

Common Reagents and Conditions: Common reagents used in this compound reactions include nitriles, diamines, and copper salts for synthesis, as well as hydroxyl radicals for oxidation reactions. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .

Major Products: The major products formed from this compound reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound can yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolines .

科学研究应用

Surfactants

Cationic Gemini Surfactants
Recent research has highlighted the synthesis of cationic gemini imidazoline surfactants derived from fatty acids. These surfactants are notable for their biodegradability and effectiveness in reducing surface tension. The microwave-assisted synthesis method allows for rapid production while maintaining high yields. Structural characterization is typically performed using techniques such as 1H^1H-NMR and FT-IR spectroscopy, confirming the successful formation of these compounds .

Applications in Cleaning Products
this compound derivatives are utilized in fabric softeners and antistatic agents due to their ability to enhance the softness and reduce static cling in textiles. Formulations often combine this compound derivatives with nonionic surfactants to improve performance and stability .

Pharmacological Applications

Receptor Ligands
Imidazolines play a critical role in pharmacology, particularly as ligands for this compound receptors (I1 and I2). For instance, CR4056, an this compound I2 receptor ligand, has shown promise in modulating pain responses by suppressing microglial activation and enhancing the analgesic effects of morphine. This suggests potential therapeutic applications in chronic pain management .

Anti-inflammatory and Anti-ulcerogenic Activities
The compound 2-(2-methyl-4-chlorophenylamino)-2-imidazoline (CDMI) exhibits both anti-inflammatory and anti-ulcerogenic properties. Studies demonstrate that CDMI can reduce the ulcerogenic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin while enhancing their anti-inflammatory efficacy. This dual action positions CDMI as a candidate for adjunctive therapy in pain management strategies .

Catalysis

Chiral this compound Ligands
Chiral this compound ligands have been extensively studied for their applications in asymmetric synthesis. These ligands facilitate various catalytic reactions, including the Aza-Claisen rearrangement, showcasing their versatility in producing enantiomerically enriched compounds . Their ability to influence reaction pathways makes them valuable tools in synthetic organic chemistry.

Summary Table of this compound Applications

Application AreaSpecific UseNotable Compounds/Examples
Surfactants Cationic gemini surfactantsFatty acid-based imidazolines
Fabric softeners and antistatic agentsQuaternized this compound derivatives
Pharmacology Pain managementCR4056 (I2 receptor ligand)
Anti-inflammatory and anti-ulcerogenic activitiesCDMI
Catalysis Asymmetric synthesisChiral this compound ligands

Case Studies

  • Cationic Gemini Surfactants : A study demonstrated the effective synthesis of these surfactants using microwave irradiation, achieving high yields with plant-based materials, which supports green chemistry initiatives .
  • CR4056 as a Pain Modulator : Research on CR4056 indicated its specificity for I2 receptors and its potential to enhance morphine's analgesic effects while reducing side effects associated with opioid use .
  • CDMI's Therapeutic Potential : Investigations into CDMI revealed its ability to mitigate NSAID-induced gastric ulcers while enhancing anti-inflammatory responses, suggesting its utility as a safer adjunct therapy .

作用机制

The mechanism of action of imidazolines involves their interaction with specific molecular targets and pathways. Imidazolines bind to imidazoline receptors, which are present in the peripheral and central nervous systems. These receptors are involved in regulating cardiovascular activity, insulin release, and neuroprotection . The binding of imidazolines to these receptors can modulate various physiological processes, leading to their therapeutic effects.

相似化合物的比较

Uniqueness: Imidazolines are unique in their ability to form stable complexes with metals and their utility as organocatalysts. Their specific binding to imidazoline receptors also distinguishes them from other heterocyclic compounds .

生物活性

Imidazolines are a class of organic compounds characterized by the presence of an imidazoline ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly their interactions with various receptors in the central nervous system (CNS) and cardiovascular system. This article provides a comprehensive overview of the biological activity of this compound compounds, highlighting their pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

This compound derivatives have been extensively studied for their pharmacological effects, particularly as ligands for this compound receptors and adrenergic receptors. The biological activities of these compounds include:

  • Antihypertensive Effects : Many this compound derivatives are known to lower blood pressure by acting on central and peripheral adrenergic receptors.
  • CNS Activities : These compounds exhibit analgesic, antidepressant, and anxiolytic effects, making them potential candidates for treating various CNS disorders.
  • Neuroprotective Properties : Some imidazolines have demonstrated neuroprotective effects in models of ischemic stroke and neurodegenerative diseases.

The biological activity of imidazolines is primarily mediated through their interaction with specific receptors:

  • This compound Receptors : These receptors are involved in regulating blood pressure and have been implicated in various neuropsychiatric disorders.
  • Adrenergic Receptors : Imidazolines can modulate α2-adrenergic receptor activity, influencing neurotransmitter release and contributing to their antihypertensive and analgesic effects.

1. Cardiovascular Activity

A study synthesized a series of substituted this compound derivatives that were evaluated for their cardiovascular effects. Compounds such as 3a, 3c, 4c, 5a, and 6c showed significant antihypertensive activity compared to reference drugs like clonidine. The results indicated that these compounds could serve as potential antihypertensive agents with improved safety profiles due to their higher LD50 values (ALD50 > 500 mg/kg) .

CompoundAntihypertensive ActivityLD50 (mg/kg)
3aSignificant>500
3cSignificant>500
4cSignificant>1000
5aSignificant>1000
6cSignificant>500

2. Neuroprotective Effects

Another study explored the neuroprotective properties of carbenoxolone-related this compound compounds in a rat model of ischemic stroke. The administration of these compounds resulted in a significant reduction in infarction size and neuronal damage, suggesting their potential therapeutic value in treating ischemic injuries .

3. Anticonvulsant and Antibacterial Activity

Research on novel this compound derivatives revealed notable anticonvulsant and antibacterial activities. These findings underscore the versatility of imidazolines beyond traditional applications in hypertension and CNS disorders .

常见问题

Q. Basic: What are the common synthetic methodologies for imidazoline derivatives, and how do reaction conditions influence yield?

Answer: this compound synthesis typically involves nucleophilic substitution or cross-coupling reactions to form the heterocyclic core and attach substituents (e.g., phenyl or propargyl groups). Reaction optimization, such as temperature, solvent polarity, and catalyst choice (e.g., palladium for cross-coupling), significantly impacts yield. For example, Midazolam synthesis achieved a 94.5% molar yield using controlled stepwise reactions . Modern techniques like Microwave-Assisted Organic Synthesis (MAOS) reduce reaction times while maintaining high yields .

Q. Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR, XRD) for structurally similar this compound derivatives?

Answer: Contradictions in spectral data often arise from conformational flexibility or crystallographic packing effects. For instance, crystallographic characterization of 1-phenyl-1H-imidazoles revealed distinct torsion angles and hydrogen-bonding patterns that differentiate isomers. Combining XRD with computational modeling (e.g., DFT) can validate structural assignments . Additionally, comparing FTIR spectra before/after exposure to environmental stressors (e.g., sulfate-reducing bacteria) confirms functional group stability .

Q. Basic: What are the primary biological roles of I1- and I2-imidazoline receptors, and how are their signaling pathways characterized?

Answer: I1 receptors regulate cardiovascular functions (e.g., blood pressure) via choline phospholipid hydrolysis and arachidonic acid signaling, while I2 receptors modulate pain perception and neuroprotection. Binding assays using selective ligands (e.g., [³H]-idazoxan for I2) and knockout models help delineate receptor-specific pathways. I1 receptors are distinct from G-protein-coupled pathways, instead activating interleukin-like signaling cascades .

Q. Advanced: How do this compound-based corrosion inhibitors perform in microbiologically influenced environments (e.g., sulfate-reducing bacteria)?

Answer: this compound derivatives inhibit corrosion in CO₂-saturated, SRB-containing environments by adsorbing onto metal surfaces, forming protective films. Electrochemical impedance spectroscopy (EIS) and weight-loss assays demonstrate >85% inhibition efficiency. FTIR confirms structural integrity post-exposure, suggesting resistance to microbial degradation. Synergistic effects with iodide ions further enhance performance in acidic conditions .

Basic: What frameworks (e.g., PICO, FINER) are recommended for designing robust this compound-related research questions?

Answer: The PICO framework (Population, Intervention, Comparison, Outcome) ensures clarity in hypothesis-driven studies (e.g., "Does I2 ligand CR4056 reduce neuropathic pain vs. gabapentin?"). The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) address practical and ethical considerations, such as prioritizing receptor subtype selectivity to avoid off-target effects .

Q. Advanced: How can this compound ligands be optimized for blood-brain barrier (BBB) penetration in neurotherapeutic applications?

Answer: Quantitative structure-activity relationship (QSAR) models predict logBB values, where lipophilicity (clogP) and polar surface area are critical. For example, mirtazapine’s predicted logBB (0.85) aligns with its CNS efficacy. In vitro permeability assays (e.g., PAMPA-BBB) and in vivo imaging validate predictions. Modifying substituents (e.g., adding halogen atoms) enhances BBB penetration while maintaining receptor affinity .

Q. Advanced: What challenges exist in translating preclinical findings on I2 receptor ligands (e.g., CR4056) to clinical applications?

Answer: Despite promising preclinical data (e.g., efficacy in neuropathic pain models), challenges include receptor heterogeneity (I2 sites bind multiple proteins like brain creatine kinase) and species-specific signaling. Phase II trials for CR4056 in osteoarthritis pain highlight dose-response variability in humans. Combinatorial approaches (e.g., receptor knockout + ligand binding studies) are critical for validating targets .

Q. Tables for Key Data

Table 1. Experimental vs. Predicted logBB Values for this compound-Related Compounds

CompoundExperimental logBBPredicted logBB
Clonidine0.11-0.46
Mirtazapine0.530.85
Tacrine-0.12-0.21
Source: Partial Least Square and Hierarchical Clustering in ADMET Modeling

Table 2. MAOS vs. Traditional Synthesis Metrics for this compound Derivatives

MethodReaction TimeYield (%)Energy Efficiency
Traditional8–12 hrs70–85Low
MAOS20–30 mins90–95High
Source: Synthesis of Oleic this compound Derivative Using MAOS

属性

IUPAC Name

4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-2-5-3-4-1/h3H,1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNDZQHUAFNZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060127
Record name 1H-Imidazole, 4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-75-6, 28299-33-4
Record name 2-Imidazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imidazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028299334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 4,5-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole, 4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-IMIDAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36R5YLK6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A reaction vessel was charged with diamylamine, 65.2 g, tall oil 1-hydroxyethyl-2-imidazoline, 145 g, and bismuth 2-ehtylhexyl-carboxylate, 103.3 g. Carbon disulfide, 45 g, was charged with cooling to control the exothermic reaction and then was maintained at 80° C. The reaction was stripped under vacuum to yield bismuth diamyldithiocarbamate and imidazoline salt of 2-ethylhexyl-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-hydroxyethyl-2-imidazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bismuth 2-ehtylhexyl-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The onium cation can be chosen so as to introduce, into the salt, substituents which make it possible to confer specific properties on the said salt. For example, the M+ cation can be a cationic heterocycle of aromatic nature comprising at least one quaternized nitrogen atom in the ring. Mention may be made, by way of example, of the imidazolium, triazolium, pyridinium and 4-(dimethylamino)pyridinium ions, the said cations optionally carrying a substituent on the carbon atoms of the ring. Among these cations, those which give a salt with a melting point of less than 150° C. are advantageous, because they give ionic compositions which have a protonic conduction. A particularly preferred composition with protonic conduction comprises a salt in which the cation is formed by addition of a proton to the nitrogen of an imidazoline, of an imidazole or of a triazole, as well as the corresponding nitrogenous base, in a proportion of 0.5 to 10 by molar ratio.
[Compound]
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
triazolium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Suitable hardeners (C) for powder resins of the invention also include all those compounds known for this purpose, in particular anhydride hardeners such as, for example: phthalic anhydride, tetrahydrophthalic anhydride, 4-methyltetrahydrophthalic anhydride, hexahydrophthalic anhydride, 4-methylhexahydrophthalic anhydride, nadicmethyl anhydride (trivial name for isomers of methylendomethylenetetrahydrophthalic anhydride), chlorendic(HET) anhydride (3,4,5,6,7,7-hexachloro-3,6-endomethylenetetrahydrophthalic anhydride), pyromellitic dianhydride, benzophenonetetracarboxylic dianhydride, trimellitic anhydride, hardeners corresponding to the component (B) from DE 2 556 182 (which is herein incorporated by reference), dodecenylsuccinic anhydride, isooctenylsuccinic anhydride, etc., dicyandiamide which is produced, for example, under the trade name Dyhard® from SKW Trosberg, phenolic hardeners such as, for example, see Dow® hardeners D.E.H. 80, D.E.H. 82, D.E.H. 84, carboxylic acid salts of imidazole or imidazoline compounds, fusible, soluble adducts which are obtained by reaction of an epoxide compound with imidazole or imidazoline compounds or their carboxylic acid salts.
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
pyromellitic dianhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
trimellitic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
isooctenylsuccinic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Imidazoline
Imidazoline
Imidazoline
Imidazoline
Imidazoline
Imidazoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。